trans-2-(3-Nitrophenyl)cyclopropanamine
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Overview
Description
trans-2-(3-Nitrophenyl)cyclopropanamine: is an organic compound that features a cyclopropane ring substituted with a nitrophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Nitrophenyl)cyclopropanamine can be achieved through several methodsThis process typically involves the use of zinc homoenolate intermediates and amines . The reaction conditions often require the presence of zinc halide salts and polar aprotic solvents to achieve high diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropanation and subsequent functionalization can be scaled up for industrial applications. The use of metal-catalyzed reactions and efficient purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-2-(3-Nitrophenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen and palladium catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted cyclopropanamines.
Scientific Research Applications
Chemistry: trans-2-(3-Nitrophenyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings .
Biology and Medicine: The compound’s structural features make it a candidate for drug development, especially in the design of enzyme inhibitors and receptor modulators .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism by which trans-2-(3-Nitrophenyl)cyclopropanamine exerts its effects depends on its interaction with biological targets. For instance, if used as a drug, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can interact with various molecular targets, influencing pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropanamine
- trans-2-(4-Nitrophenyl)cyclopropanamine
- trans-2-(2-Nitrophenyl)cyclopropanamine
Comparison: While all these compounds share the cyclopropane ring structure, the position and nature of the substituents (e.g., nitrophenyl group) significantly influence their chemical reactivity and biological activity. trans-2-(3-Nitrophenyl)cyclopropanamine is unique due to the specific positioning of the nitrophenyl group, which can affect its interaction with molecular targets and its overall stability .
Properties
CAS No. |
115977-36-1 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1R,2S)-2-(3-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9-5-8(9)6-2-1-3-7(4-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1 |
InChI Key |
FGGNZQAIWREEHT-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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